Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a morpholine ring and a hydroxyphenyl group in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to form the pyrido[3,2-d]pyrimidine core. The morpholine ring is introduced through a nucleophilic substitution reaction, and the final esterification step involves the reaction with methyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. The hydroxyphenyl group interacts with the active site of the enzyme, while the morpholine ring enhances binding affinity. This interaction disrupts the normal function of the enzyme, leading to the desired biological effect. The molecular targets include kinases and other regulatory proteins involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrano[2,3-d]pyrimidine: Exhibits anti-inflammatory and antimicrobial properties.
Thieno[2,3-d]pyrimidine: Used in the development of antiviral agents
Uniqueness
Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is unique due to the combination of its structural features, which confer a distinct set of biological activities. The presence of both the hydroxyphenyl and morpholine groups enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C19H18N4O4 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H18N4O4/c1-26-18(25)15-7-6-14-17(20-15)16(12-2-4-13(24)5-3-12)22-19(21-14)23-8-10-27-11-9-23/h2-7,24H,8-11H2,1H3 |
InChI Key |
YLUMPMHULGSTCE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)N=C(N=C2C3=CC=C(C=C3)O)N4CCOCC4 |
Origin of Product |
United States |
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